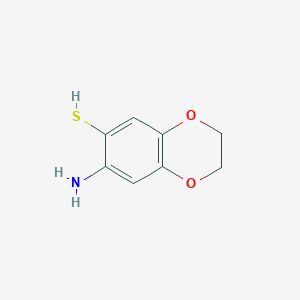

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

描述

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol This compound is known for its unique structure, which includes a benzodioxine ring fused with an amino and thiol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

化学反应分析

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

Substitution: The amino and thiol groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives.

科学研究应用

Therapeutic Potential

The compound exhibits notable biological activities that suggest its potential as a therapeutic agent. Research indicates that 7-ADOT may be developed for treating diseases related to oxidative stress and inflammation. Its structure allows it to act as an analogue of established bioactive benzodioxines, which could lead to new insights into its biological activities and therapeutic applications.

Potential Applications in Disease Treatment:

- Cancer Therapy: 7-ADOT has been explored for its efficacy against Hsp90 inhibitor-sensitive cancers, which include various types of tumors and neoplasms. The compound's ability to modulate heat shock proteins could be beneficial in developing targeted cancer therapies .

- Inflammatory Disorders: Given its reactivity profile, 7-ADOT may also serve in the treatment of inflammatory diseases, autoimmune disorders, and other conditions influenced by oxidative stress .

Polymer Development

The benzodioxine core structure is present in some polymers known for interesting properties. Researchers are investigating the use of 7-ADOT as a building block for novel materials that leverage its amine and thiol functionalities. This could lead to the development of materials with specific properties suitable for various industrial applications.

Recent studies have focused on the interactions of 7-ADOT with biological systems to elucidate its therapeutic effects. Investigations include assessing its antioxidant properties and potential mechanisms of action against specific disease models.

Material Applications

Research is ongoing regarding the application of 7-ADOT in creating novel polymeric materials with enhanced functionalities derived from its unique chemical structure.

作用机制

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

相似化合物的比较

Similar Compounds

1,4-Benzodioxin, 2,3-dihydro-: A structurally similar compound with different functional groups.

6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxine: Another derivative with distinct chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .

生物活性

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (commonly referred to as 7-ADOT) is a compound belonging to the benzodioxine family, known for its significant biological activities and potential therapeutic applications. This article explores its biological activity, including antioxidant properties, anticancer effects, and enzyme inhibition. It also presents relevant case studies and research findings.

Chemical Structure and Properties

7-ADOT features a unique structure characterized by an amino group and a thiol substituent attached to a benzodioxine core. This combination enhances its reactivity and allows for the formation of various derivatives that can be explored for biological activity.

1. Antioxidant Properties

Research indicates that compounds similar to 7-ADOT exhibit notable antioxidant activities. The presence of thiol groups is associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Studies have demonstrated that 7-ADOT and its derivatives possess anticancer properties. For instance, a related compound was found to be significantly more potent than established drugs against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer proliferation .

3. Enzyme Inhibition

7-ADOT has shown potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from 7-ADOT demonstrated moderate inhibitory activity with IC50 values comparable to standard inhibitors used in diabetes management .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of 7-ADOT through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that 7-ADOT exhibited significant scavenging abilities, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.

Case Study 2: Anticancer Efficacy

In vitro studies on 7-ADOT derivatives revealed that certain modifications enhanced their cytotoxic effects against cancer cells. For example, derivatives with additional functional groups showed improved potency against MCF-7 cells compared to the parent compound .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Nitro-2,3-dihydro-1,4-benzodioxine | Nitro group at position 7 | Exhibits different electronic properties affecting reactivity |

| 5-Carboxylic Acid Derivative | Carboxylic acid at position 5 | Increased solubility and potential for salt formation |

| 7-Chloro-2,3-dihydro-1,4-benzodioxine | Chlorine substituent | Enhanced lipophilicity leading to altered bioavailability |

The comparison highlights how structural variations influence biological activity, providing insights into optimizing compounds for specific therapeutic targets.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives can react with sulfonyl chlorides under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to introduce thiol groups. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using solvents like ethanol or acetone .

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., -NH₂, -SH) via characteristic absorption bands (e.g., 3350–3250 cm⁻¹ for amines, 2550–2600 cm⁻¹ for thiols).

- ¹H-NMR : Confirms regiochemistry and substitution patterns (e.g., aromatic protons in the 6.5–7.5 ppm range for benzodioxin derivatives).

- Elemental Analysis (CHN) : Validates molecular formula accuracy (±0.3% deviation) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

- Methodology : Strict control of reaction parameters (temperature, pH, stoichiometry) is critical. For example, sulfonylation reactions require precise pH adjustment (9–10) and stirring duration (3–4 hours) to avoid side products. Documenting solvent purity (e.g., anhydrous DMF) and catalyst batches (e.g., NaH) is also essential .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the benzodioxin core?

- Methodology :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., -NH₂) to guide thiolation or sulfonylation at the 6-position.

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups via Boc protection) to achieve selective modifications .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Methodology :

- Standardized Assays : Replicate studies under identical conditions (e.g., α-glucosidase inhibition assays at pH 6.8, 37°C).

- Control Variability : Account for enzyme source (e.g., human vs. microbial) and substrate concentrations.

- Statistical Validation : Use ANOVA or Tukey’s test to assess significance across datasets .

Q. What computational approaches predict structure-activity relationships (SAR) for benzodioxin-thiol derivatives?

- Methodology :

- Molecular Docking : Simulate ligand-enzyme interactions (e.g., with acetylcholinesterase using AutoDock Vina).

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) with inhibitory potency .

Q. How does click chemistry enhance functionalization of the benzodioxin scaffold?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces heterocyclic moieties (e.g., triazoles) to the thiol group. Optimize catalyst loading (0.5–1.0 mol% CuI) and solvent (t-BuOH/H₂O) to maximize yield .

Q. What in silico tools validate the compound’s potential as a drug candidate?

- Methodology :

- ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability, toxicity, and metabolic stability.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How are reaction intermediates characterized when scaling up synthesis?

- Methodology :

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- HPLC-MS : Track intermediate purity and detect side products during scale-up .

Q. What protocols evaluate the compound’s stability under physiological conditions?

属性

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZPPNDZKBZHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。